2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-11-9(4-3-6-13-11)10-5-1-2-7-14(10)8-15/h3-4,6,8,10H,1-2,5,7H2 |
InChI Key |
JREKRTLKFYMRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde typically involves the functionalization of piperidine derivatives. One common method includes the bromination of pyridine followed by the formation of the piperidine ring and subsequent introduction of the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(2-Bromopyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromopyridine moiety may also interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
Key Findings:
Structural Variations and Reactivity :
- The target compound’s carbaldehyde group distinguishes it from analogs like 2-bromo-3-methylpyridine (methyl substituent) and 2-bromopyridin-3-amine (amine substituent). The carbaldehyde enhances electrophilicity, enabling reactions such as condensations or nucleophilic additions, whereas tert-butyl carbamate derivatives (e.g., CAS 116026-98-3) are more stable and serve as protective intermediates.
- The azepane-substituted analog (CAS 1352494-03-1) shares the piperidine-carbaldehyde core but includes a seven-membered azepane ring, which may influence solubility and binding affinity in medicinal chemistry applications.
Hazard Profiles :
- The target compound likely shares acute toxicity and skin/eye irritation risks with 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, as both contain reactive aldehyde groups. In contrast, 2-bromo-3-methylpyridine’s hazards are well-documented, emphasizing the need for stringent handling protocols.
This suggests specialized synthesis may be required, limiting its accessibility compared to catalog-listed analogs.
Research and Applications: Compounds like tert-butyl carbamates are widely used as intermediates in peptide synthesis and drug development due to their stability. The target compound’s carbaldehyde group positions it as a precursor for Schiff base formation or heterocyclic expansions, akin to methyl acrylate derivatives (e.g., Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate).
Biological Activity
The compound 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic molecule with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol, this compound integrates a piperidine ring with a bromopyridine moiety and an aldehyde functional group, which enhances its reactivity and biological activity.
Research indicates that compounds containing piperidine and pyridine structures, including this compound, exhibit a variety of biological activities. These include:
- GSK-3β Inhibition : GSK-3β (Glycogen Synthase Kinase 3 beta) is a crucial enzyme implicated in various diseases, including neurodegenerative disorders and cancer. Studies have shown that derivatives of pyridine and piperidine can act as potent inhibitors of GSK-3β, suggesting that this compound may possess similar inhibitory properties .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, certain pyrrolidine derivatives showed significant inhibition against various bacterial strains, indicating the potential for this compound to exhibit similar effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the bromine atom on the pyridine ring enhances its reactivity, which is crucial for its interaction with biological targets. A comparative analysis of structurally related compounds reveals insights into their unique biological profiles:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid | Contains a carboxylic acid instead of an aldehyde | Potential use in drug synthesis due to carboxylic functionality |
| tert-butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate | Features a carbamate group | Used as an intermediate in complex molecule synthesis |
| tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | Contains ether functionality | Offers different reactivity due to ether presence |
In Vitro Studies
Several studies have focused on the in vitro evaluation of compounds related to this compound. For example, research on GSK-3β inhibitors has demonstrated that certain derivatives exhibit IC50 values in the nanomolar range, indicating potent inhibitory activity . In these studies, cytotoxicity was assessed using various cell lines, revealing that many derivatives maintained cell viability while effectively inhibiting target enzymes.
Antimicrobial Evaluation
In another study focused on antimicrobial properties, various pyrrolidine derivatives were tested against common bacterial strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar compounds could be explored for their potential as antibacterial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Piperidine ring formation : Piperidine derivatives can be prepared via reductive amination or cyclization reactions.
Introduction of 2-bromopyridinyl group : A cross-coupling reaction (e.g., Suzuki-Miyaura) using a bromopyridine boronic ester or halogenated pyridine precursor may be employed. Nickel-catalyzed reductive coupling has been reported for similar bromopyridine systems .
Formylation : The aldehyde group is introduced using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) or via oxidation of a primary alcohol intermediate.
- Validation : Confirm the structure using NMR (¹H/¹³C) and HRMS. For example, the aldehyde proton appears as a singlet at ~9.8–10.0 ppm in ¹H NMR .
Q. How should researchers safely handle this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of aerosols.
- Storage : Store in a cool, dry place under inert gas (e.g., N₂) to prevent aldehyde oxidation. Avoid exposure to light and moisture .
- Emergency Measures : For skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring, bromopyridine substituent, and aldehyde group. Look for characteristic shifts:
- Aldehyde proton: δ ~9.8–10.0 ppm (¹H).
- Piperidine ring protons: δ ~1.5–3.5 ppm (¹H).
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) indicates the aldehyde group.
- HRMS : Confirm molecular weight (e.g., C₁₁H₁₁BrN₂O requires exact mass 282.0074) .
Advanced Research Questions
Q. How does the bromine atom influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The bromine at the 2-position on the pyridine ring serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- Optimization : Use Pd(dba)₂/XPhos catalysts for Suzuki couplings. For nickel-catalyzed reactions (e.g., reductive coupling), maintain anhydrous conditions and temperatures of 80–100°C .
- Example : Aryl boronic acids can replace the bromine to generate biaryl derivatives for drug discovery .
Q. What are the stability challenges of the aldehyde group under varying conditions?
- Methodological Answer :
- Oxidation : The aldehyde can oxidize to a carboxylic acid. Stabilize by storing under inert gas and adding radical inhibitors (e.g., BHT).
- Nucleophilic Attack : In basic media, the aldehyde may undergo aldol condensation. Use aprotic solvents (e.g., THF, DCM) and avoid strong bases during reactions .
- Temperature : Decomposition occurs above 150°C. Monitor reactions using TLC or HPLC .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Reproducibility : Compare protocols for solvent purity, catalyst loading, and reaction time. For example, trace moisture in DMF can reduce formylation efficiency.
- Controlled Experiments : Systematically vary one parameter (e.g., temperature) while keeping others constant. Use DOE (Design of Experiments) to identify critical factors .
- Case Study : A 2020 study on bromopyridine derivatives showed that yields improved from 45% to 72% by switching from Pd(PPh₃)₄ to PdCl₂(dppf) .
Q. What role does this compound play in medicinal chemistry applications?
- Methodological Answer :
- Intermediate Use : The aldehyde group facilitates Schiff base formation with amines, useful in synthesizing imine-based ligands or prodrugs.
- Targeted Modifications : The bromine atom allows late-stage functionalization (e.g., introducing fluorophores or biotin tags via Sonogashira coupling).
- Example : Similar carbaldehyde-piperidine derivatives are precursors for kinase inhibitors, validated via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
